molecular formula C12H13NOS B1427194 [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine CAS No. 1225553-78-5

[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine

Cat. No.: B1427194
CAS No.: 1225553-78-5
M. Wt: 219.3 g/mol
InChI Key: OYIOHAWUENUXSI-UHFFFAOYSA-N
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Description

[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine: is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a methoxyphenyl group and a methanamine group attached to the thiophene ring makes this compound unique and potentially useful in various scientific and industrial applications.

Scientific Research Applications

Chemistry:

    Catalysis: [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: The compound can be incorporated into polymers to enhance their electronic properties, making them suitable for use in organic electronics and photovoltaics.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe in biological assays to study cellular processes and molecular interactions.

Industry:

    Dyes and Pigments: The compound can be used as a precursor in the synthesis of dyes and pigments with specific optical properties.

    Sensors: It can be incorporated into sensor materials for detecting various analytes, including gases and biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetate in the presence of elemental sulfur.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the methoxyphenyl group reacts with a halogenated thiophene.

    Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination, where the corresponding aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfuric acid as catalyst.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Mechanism of Action

The mechanism of action of [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity, while the thiophene ring can facilitate interactions with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

    [5-(4-Methoxyphenyl)thiophen-2-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    [5-(4-Methoxyphenyl)thiophen-2-yl]methylamine: Similar structure but with a methylamine group instead of a methanamine group.

    [5-(4-Methoxyphenyl)thiophen-2-yl]acetic acid: Similar structure but with an acetic acid group instead of a methanamine group.

Uniqueness:

    Functional Group: The presence of the methanamine group in [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine provides unique reactivity and potential for forming hydrogen bonds, which can enhance its interactions with biological targets.

    Applications: The combination of the methoxyphenyl and thiophene groups makes this compound particularly versatile for applications in catalysis, material science, and drug development.

Properties

IUPAC Name

[5-(4-methoxyphenyl)thiophen-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-7H,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIOHAWUENUXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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